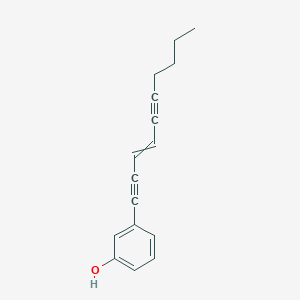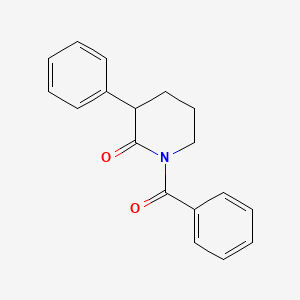![molecular formula C11H12N4O2S B14213130 N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide CAS No. 828920-57-6](/img/structure/B14213130.png)
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a pyridine ring, and a hydroxyethylamino group, which contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate thioamides and α-haloketones under acidic or basic conditions. The hydroxyethylamino group is then introduced via nucleophilic substitution reactions, often using 2-chloroethanol as a reagent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. High-performance liquid chromatography (HPLC) is often employed to purify the final product .
化学反応の分析
Types of Reactions
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: 2-chloroethanol, amines, thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .
科学的研究の応用
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other regulatory proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections due to its ability to interfere with specific biological pathways.
作用機序
The mechanism of action of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer research, it has been shown to inhibit kinase activity, leading to the suppression of tumor growth .
類似化合物との比較
Similar Compounds
- N-(2-Hydroxyethyl)ethylenediamine
- N-HydroxyethylAmino-O-Cresol
- 2-Aminopyrimidin-4(3H)-one derivatives
Uniqueness
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide stands out due to its unique combination of a thiazole ring and a pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both scientific research and industrial processes .
特性
CAS番号 |
828920-57-6 |
|---|---|
分子式 |
C11H12N4O2S |
分子量 |
264.31 g/mol |
IUPAC名 |
N-[5-(2-hydroxyethylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C11H12N4O2S/c16-6-5-13-9-7-14-11(18-9)15-10(17)8-1-3-12-4-2-8/h1-4,7,13,16H,5-6H2,(H,14,15,17) |
InChIキー |
QKJKIWZSZUQNSO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C(=O)NC2=NC=C(S2)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



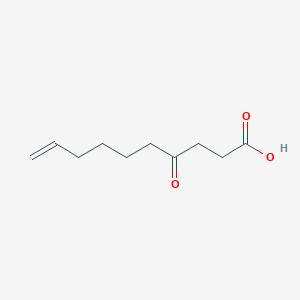
![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
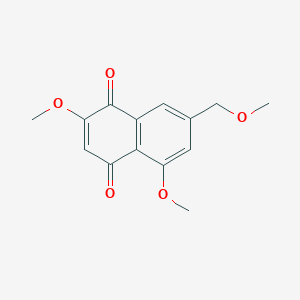
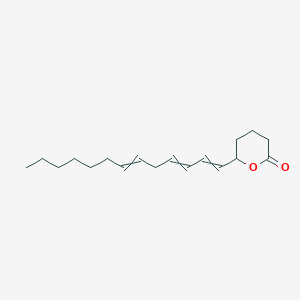
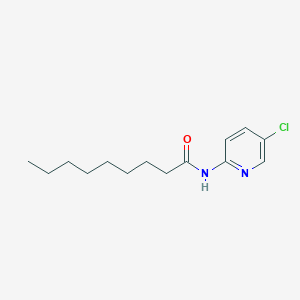
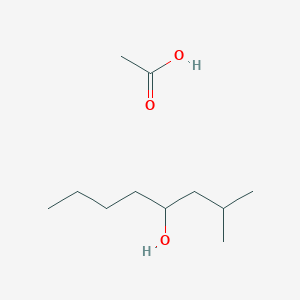
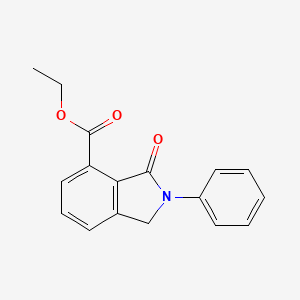
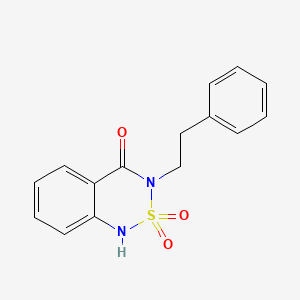
![1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14213100.png)
![(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213109.png)
